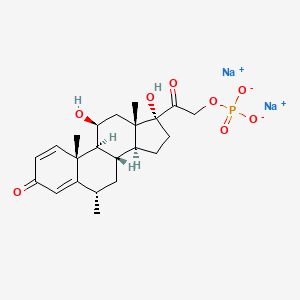

Methylprednisolone sodium phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

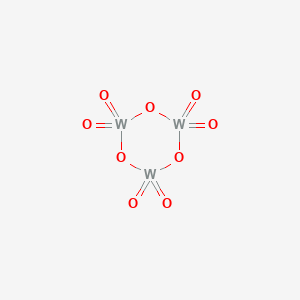

Methylprednisolone sodium phosphate is a synthetic glucocorticoid, primarily prescribed for its anti-inflammatory and immunosuppressive effects. It is a water-soluble ester of methylprednisolone, which allows for rapid absorption and onset of action when administered intravenously or intramuscularly . This compound is widely used in the treatment of various inflammatory and autoimmune conditions, as well as in the management of certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylprednisolone sodium phosphate is synthesized through the esterification of methylprednisolone with phosphoric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves the preparation of a buffer solution with sodium phosphate dibasic dodecahydrate and sodium phosphate monobasic monohydrate . Methylprednisolone is then added to this buffer solution, and the mixture is stirred and transferred to a volumetric flask. The solution is then freeze-dried to obtain the final product in the form of a lyophilized powder .

Chemical Reactions Analysis

Types of Reactions

Methylprednisolone sodium phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form methylprednisolone hemisuccinate.

Reduction: Reduction reactions can convert this compound back to its parent compound, methylprednisolone.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Methylprednisolone hemisuccinate.

Reduction: Methylprednisolone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methylprednisolone sodium phosphate has a wide range of scientific research applications:

Mechanism of Action

Methylprednisolone sodium phosphate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells . This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes . The compound also inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby reducing the production of inflammatory cytokines and mediators .

Comparison with Similar Compounds

Similar Compounds

Prednisolone: Another synthetic glucocorticoid with similar anti-inflammatory and immunosuppressive properties.

Dexamethasone: A more potent glucocorticoid with a longer duration of action.

Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.

Uniqueness

Methylprednisolone sodium phosphate is unique in its rapid onset of action and high water solubility, making it particularly useful for acute conditions requiring immediate intervention . Compared to other glucocorticoids, it has a higher affinity for glucocorticoid receptors and a lower affinity for mineralocorticoid receptors, which reduces the risk of side effects related to sodium and water retention .

Properties

CAS No. |

5015-36-1 |

|---|---|

Molecular Formula |

C22H29Na2O8P |

Molecular Weight |

498.4 g/mol |

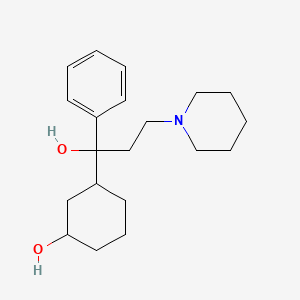

IUPAC Name |

disodium;[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |

InChI |

InChI=1S/C22H31O8P.2Na/c1-12-8-14-15-5-7-22(26,18(25)11-30-31(27,28)29)21(15,3)10-17(24)19(14)20(2)6-4-13(23)9-16(12)20;;/h4,6,9,12,14-15,17,19,24,26H,5,7-8,10-11H2,1-3H3,(H2,27,28,29);;/q;2*+1/p-2/t12-,14-,15-,17-,19+,20-,21-,22-;;/m0../s1 |

InChI Key |

FVKLXKOXTMCACB-VJWYNRERSA-L |

SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Key on ui other cas no. |

5015-36-1 |

Synonyms |

medrol stabisol methylprednisolone sodium phosphate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-2,5-dihydropyrrol-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2R)-2-hydroxy-3-sulfanylpropanoyl]amino]pr](/img/structure/B1222151.png)

![3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1222157.png)